molecular formula C12H11NO3 B15068495 Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 135585-55-6

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B15068495
CAS No.: 135585-55-6
M. Wt: 217.22 g/mol
InChI Key: UNJIUZWKVJLTAF-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a high-value chemical intermediate in medicinal chemistry and drug discovery. This compound belongs to the privileged 2-oxo-1,2-dihydroquinoline chemotype, a scaffold well-represented in biologically active compounds and FDA-approved drugs . Its core structure serves as a versatile building block for designing novel therapeutic agents, particularly in oncology research. A primary research application of this compound is the synthesis of novel anti-proliferative agents. It is a key precursor in the development of 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide derivatives, which have demonstrated promising in vitro activity against a panel of human cancer cell lines, including PANC-1 (pancreatic), HeLa (cervical), and MDA-MB-231 (breast) . Furthermore, closely related quinoline-3-carboxylate derivatives have been identified through molecular docking studies as potent inhibitors of Hepatitis B Virus (HBV) replication, showing high inhibition in experimental in vitro biological studies at 10 µM concentration . The 2-oxo-dihydroquinoline core presents multiple points for strategic functionalization, allowing researchers to explore a wide chemical space for structure-activity relationship (SAR) studies and optimize properties for target engagement . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

135585-55-6

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 1-methyl-2-oxoquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO3/c1-13-10-6-4-3-5-8(10)7-9(11(13)14)12(15)16-2/h3-7H,1-2H3

InChI Key

UNJIUZWKVJLTAF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)C(=O)OC

Origin of Product

United States

Preparation Methods

N-Methylation via Iodomethane

A widely reported method involves the alkylation of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate with iodomethane. In this two-step process, the nitrogen atom at position 1 is methylated, followed by saponification and re-esterification to yield the target methyl ester.

Reaction Conditions :

  • Step 1 (N-Methylation) : Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (500 mg, 2.3 mmol) is treated with iodomethane (430 μL, 6.9 mmol) in the presence of potassium carbonate (636 mg, 4.6 mmol) in dimethylformamide (DMF, 5 mL) at room temperature for 12 hours.
  • Step 2 (Saponification) : The intermediate is hydrolyzed with 2N NaOH (4 mL) for 4 hours, acidified with HCl to pH 4, and filtered to isolate 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
  • Step 3 (Esterification) : The carboxylic acid is esterified with methanol under acidic conditions (e.g., H₂SO₄) to yield the methyl ester.

Yield :

  • The alkylation step achieves ~70% conversion (350 mg product from 500 mg starting material).
  • Esterification typically proceeds in >85% yield.

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where the deprotonated nitrogen attacks iodomethane. The base (K₂CO₃) facilitates deprotonation, while DMF stabilizes the transition state.

Conjugate Addition-Aldol Condensation

Magnesium Amide-Mediated Synthesis

A magnesium amide-induced conjugate addition-aldol condensation between 2-(methylamino)phenyl ketones and α,β-unsaturated methyl esters provides a direct route to the target compound.

Reaction Conditions :

  • 2-(Methylamino)acetophenone (1.2 equiv) reacts with methyl acrylate (1.0 equiv) in THF at −78°C under nitrogen atmosphere.
  • Magnesium bis(hexamethyldisilazide) (1.5 equiv) is used as a base to deprotonate the substrate.
  • The mixture is warmed to room temperature, stirred for 12 hours, and dehydrated with p-toluenesulfonic acid (PTSA).

Yield :

  • Typical yields are 60–70% after column chromatography.

Advantages :

  • High regioselectivity due to the directing effect of the methylamino group.
  • Scalable to multigram quantities.

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Reagents Yield Advantages Limitations
Alkylation Ethyl quinoline carboxylate Iodomethane, K₂CO₃ 70% Straightforward N-methylation Requires esterification step
Cyclization Isatoic anhydride, diethyl malonate DMF 75% One-pot synthesis Ambiguous N-methylation mechanism
Conjugate Addition 2-(Methylamino)phenyl ketones Mg(HMDS)₂ 65% High regioselectivity Low-temperature conditions required
Vilsmeier-Haack N-Methylacetanilide POCl₃, DMF 50% Scalable aldehyde synthesis Multi-step oxidation/esterification

Reaction Optimization and Scalability

Solvent and Base Selection

  • DMF vs. THF : DMF enhances reaction rates in alkylation and cyclization due to its high polarity. THF is preferred in conjugate additions to stabilize intermediates.
  • Base Impact : Potassium carbonate in alkylation minimizes side reactions compared to stronger bases like NaH.

Temperature and Time

  • Alkylation proceeds efficiently at room temperature, while cyclization requires reflux (120°C).
  • Prolonged reaction times (>12 hours) improve yields in conjugate additions.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Substituent Variations at Position 1 (N1)

The N1 position influences electronic and steric properties. Key derivatives include:

Compound N1 Substituent Key Properties/Applications Reference
Methyl 1-methyl-2-oxo-... (target) Methyl Intermediate for functionalization
1-Allyl-4-hydroxy-6,7-dimethoxy-2-oxo... Allyl Precursor for amide derivatives
Ethyl 1-ethyl-2-oxo-... Ethyl Enhanced lipophilicity

Impact :

  • Methyl/ethyl groups improve metabolic stability compared to allyl groups, which may introduce reactivity .

Substituent Variations at Position 2 (C2)

The C2 oxo group is critical for hydrogen bonding and reactivity. Modifications include:

Compound C2 Substituent Synthesis Method Key Findings Reference
Methyl 1-methyl-2-oxo-... (target) Oxo (O) Alkylation of precursor esters Stabilizes planar quinoline ring
Methyl 4-hydroxy-2-thioxo-... Thioxo (S) Condensation with methyl malonate Strong intramolecular H-bonding
Methyl 2-(methylthio)-... Methylthio (SMe) S-methylation with CH3I Altered electrophilicity; anti-HBV activity

Impact :

  • Thioxo derivatives exhibit stronger intramolecular hydrogen bonds, enhancing crystallinity .
  • Methylthio groups enable regioselective alkylation and antiviral applications .

Substituent Variations at Position 3 (C3)

The C3 ester group affects solubility and bioactivity:

Compound C3 Substituent Biological Activity Reference
Methyl 1-methyl-2-oxo-... (target) Methyl ester Intermediate for drug design
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid Carboxylic acid Anticancer (MCF-7 cell line)
Ethyl 7,8-dimethoxy-2-oxo-... Ethyl ester Improved metabolic stability

Impact :

  • Carboxylic acids (e.g., compound 4 in ) show potent anticancer activity (IC50 < 10 µM) .
  • Ethyl esters may offer prolonged half-life compared to methyl esters .

Ring Substitutions (C4–C8)

Additional substituents modulate electronic effects and bioactivity:

Compound Substituents Key Properties Reference
Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-... 5-Cl, 4-OH Enhanced electrophilicity
Ethyl 7,8-dimethoxy-2-oxo-... 7,8-OMe Improved solubility
1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-... Aryl groups Anticancer activity

Impact :

  • Chloro and methoxy groups enhance binding to hydrophobic enzyme pockets .
  • Aryl substitutions () improve anticancer potency through π-π stacking .

Physicochemical and Structural Insights

  • Crystallography : Methyl 4-hydroxy-2-thioxo-... forms intramolecular H-bonds (O–H···O=C), stabilizing a planar conformation .
  • Solubility : Methoxy and hydroxy groups (e.g., 7,8-dimethoxy in ) improve aqueous solubility compared to chloro derivatives .
  • Stability : S-methylation () reduces thiol reactivity, enhancing shelf-life .

Biological Activity

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (MCQME) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer, neuroprotective, and antiviral properties, supported by various research findings and case studies.

Chemical Structure and Properties

MCQME is characterized by the following chemical structure:

  • Molecular Formula: C12H11NO3
  • Molecular Weight: 219.22 g/mol
  • Functional Groups: Contains a methyl group, a keto group, and a carboxylic acid moiety within the quinoline framework.

Anticancer Activity

Research has demonstrated that MCQME exhibits notable cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity: In vitro studies indicated that MCQME has significant cytotoxic effects on MCF-7 (breast cancer) cells, with IC50 values suggesting potent activity against tumor growth .
  • Mechanism of Action: The compound's mechanism appears to involve apoptosis induction in cancer cells, potentially through the activation of caspase pathways .

Table 1: Anticancer Activity of MCQME

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis via caspase activation
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)18Induction of oxidative stress

Neuroprotective Effects

Studies have indicated that MCQME may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

Key Findings:

  • Neuroprotection: Certain derivatives of MCQME have shown potential in protecting neuronal cells from oxidative stress-induced damage .
  • Mechanism of Action: The neuroprotective effects are hypothesized to be mediated through the inhibition of neuroinflammation and modulation of neurotransmitter levels .

Case Study: Neuroprotection in Alzheimer's Disease
In a study focused on Alzheimer's models, MCQME derivatives were found to reduce amyloid-beta plaque formation and improve cognitive functions in animal models .

Antiviral Activity

Recent studies have explored the antiviral properties of MCQME, particularly against Hepatitis B Virus (HBV).

Key Findings:

  • Inhibition of HBV Replication: Molecular docking studies suggest that MCQME can inhibit HBV replication effectively at concentrations around 10 µM .
  • Mechanism of Action: This antiviral activity is attributed to the compound's ability to interfere with viral entry and replication processes .

Table 2: Antiviral Activity of MCQME

VirusConcentration (µM)Inhibition Rate (%)
Hepatitis B1085
HIV>100Moderate

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate?

  • Methodology : A one-pot synthesis approach involves condensation of methyl 2-isothiocyanatobenzoate with methyl malonate under mild conditions. This method avoids multi-step procedures and yields the compound with high efficiency. Post-synthesis purification is typically achieved via recrystallization from ethanol or ethyl acetate .
  • Key Validation : Reaction progress is monitored by TLC, and purity is confirmed by elemental analysis, IR, and 1H^1 \text{H} NMR spectroscopy .

Q. How is the crystal structure of this compound determined?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown by slow evaporation of a solvent mixture (e.g., methylene chloride/hexane). Hydrogen bonding networks, particularly intramolecular O–H⋯O bonds, stabilize the structure and influence packing .
  • Refinement : SHELX software is used for structure refinement, with H-atoms placed in calculated positions and thermal parameters adjusted using a riding model .

Advanced Research Questions

Q. What factors govern regioselectivity in alkylation reactions of this compound?

  • Mechanistic Insight : The 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate core has three reactive sites (S, N, O). S-methylation dominates under mild conditions (50°C, DMF, triethylamine) due to higher nucleophilicity of the thione sulfur. Subsequent O- or N-methylation requires harsher conditions (e.g., excess CH3_3I, prolonged heating) .
  • Validation : Regioselectivity is confirmed by isolating intermediates via column chromatography and analyzing products via 1H^1 \text{H} NMR and MS .

Q. How do non-covalent interactions (e.g., hydrogen bonding) influence stability and reactivity?

  • Structural Analysis : Intramolecular hydrogen bonds (e.g., O–H⋯O between the hydroxyl and ester carbonyl groups) enhance thermal stability and reduce susceptibility to hydrolysis. Intermolecular C–H⋯π interactions further stabilize the crystal lattice .
  • Experimental Support : SC-XRD data reveal bond distances (e.g., O–H⋯O = 1.82 Å) and angles, while IR spectroscopy confirms hydrogen bond presence through broad O–H stretches (~3200 cm1^{-1}) .

Q. Can derivatives of this compound exhibit bioactivity, such as antiviral or anticancer effects?

  • Molecular Docking Studies : Derivatives like methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate show potential as HBV inhibitors by binding to viral polymerase active sites (docking scores ≤ -8.5 kcal/mol). In vitro assays using HepG2.2.15 cells validate inhibition of HBV DNA replication .
  • Anticancer Screening : Quinoline-3-carboxylate derivatives demonstrate cytotoxicity against MCF-7 breast cancer cells (IC50_{50} = 12–18 µM) via MTT assays. Structural modifications (e.g., pyrazolidinone moieties) enhance activity by disrupting tubulin polymerization .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields: How to reconcile variability?

  • Resolution : Yield variations arise from differences in solvent polarity (e.g., DMF vs. dichlorobenzene), catalyst loading (e.g., AlCl3_3 vs. piperidine), and purification methods. For example, column chromatography (SiO2_2, petroleum ether/EtOAc) improves purity but reduces yield compared to recrystallization .

Q. Conflicting NMR assignments for stereoisomers: How to resolve ambiguity?

  • Strategy : Combine 1H^1 \text{H}-1H^1 \text{H} COSY and NOESY experiments to assign stereochemistry. For example, cis/trans isomers of tetrahydroquinoline derivatives are distinguished by coupling constants (JJ) and nuclear Overhauser effects .

Methodological Best Practices

Optimal conditions for X-ray crystallography of labile derivatives

  • Protocol : Use low-temperature data collection (100 K) to minimize radiation damage. For air-sensitive crystals, mount samples under inert gas (N2_2) and employ rapid data acquisition (e.g., synchrotron sources). SHELXL refinement with TWIN/BASF commands handles twinning in challenging datasets .

Validating synthetic intermediates with overlapping spectral signals

  • Approach : Use high-resolution MS (ESI-TOF) for exact mass confirmation. For 1H^1 \text{H} NMR, employ deuterated solvents (DMSO-d6_6) and DEPT-135 experiments to differentiate CH3_3, CH2_2, and CH groups in complex mixtures .

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